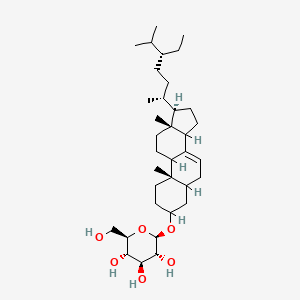
Pyridine, 2-butyl-5-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-butyl-5-(methylsulfonyl)- is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the pyridine ring imparts unique chemical properties, making it a valuable compound in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives often involves the use of Grignard reagents and pyridine N-oxides. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridines .
Industrial Production Methods: Industrial production methods for pyridine derivatives typically involve catalytic processes and high-temperature reactions. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-butyl-5-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can yield pyridine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-butyl-5-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pyridine, 2-butyl-5-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The presence of the pyridine ring allows it to participate in nucleophilic substitution reactions, where it can act as a nucleophile or an electrophile depending on the reaction conditions . The compound can also interact with enzymes and receptors, influencing biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Pyridine: A basic heterocyclic organic compound with the chemical formula C5H5N.
2-Butylpyridine: A derivative of pyridine with a butyl group at the 2-position.
5-Methylsulfonylpyridine: A derivative of pyridine with a methylsulfonyl group at the 5-position.
Uniqueness: Pyridine, 2-butyl-5-(methylsulfonyl)- is unique due to the presence of both the butyl and methylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
60870-65-7 |
|---|---|
Molekularformel |
C10H15NO2S |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
2-butyl-5-methylsulfonylpyridine |
InChI |
InChI=1S/C10H15NO2S/c1-3-4-5-9-6-7-10(8-11-9)14(2,12)13/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
QFONJWHEGLLPRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC=C(C=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


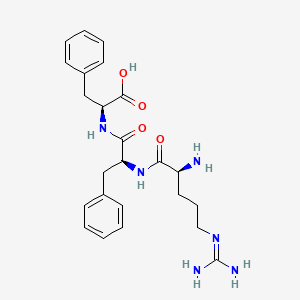
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
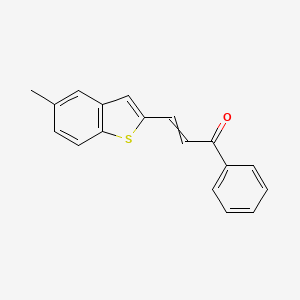
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
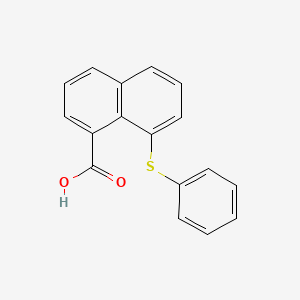
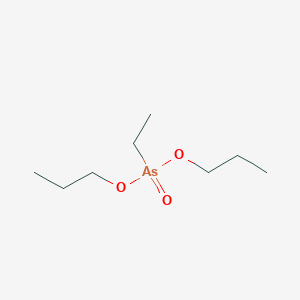
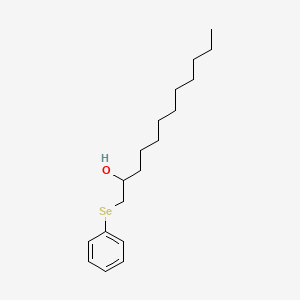
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
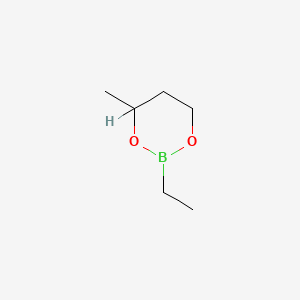
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)


![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
